[D-Phe12]-Bombesin

Bombesin receptor CNS Receptor binding

[D-Phe12]-Bombesin is a first-generation competitive BB2/GRP receptor antagonist (IC50 18.2 nM) created by substituting L-histidine with D-phenylalanine at position 12. This modification ensures antagonist activity, unlike alternative analogs that may act as agonists. Its selectivity profile excludes substance P and VIP receptor interference, making it a cleaner tool than non-selective antagonists like spantide. Validated in pancreatic amylase secretion (IC50 4 µM) and CNS behavioral models, it is ideal for HTS standardization, pharmacological profiling, and GI/neurobiology research. Choose based on quantifiable performance, not class membership.

Molecular Formula C74H112N22O18S
Molecular Weight 1629.9 g/mol
CAS No. 108437-87-2
Cat. No. B566554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Phe12]-Bombesin
CAS108437-87-2
Synonyms(S,Z)-N'1-((5S,6Z,8S,9Z,11R,12Z,15Z,17S,18Z,20S,21Z,23S,24Z,26S,27Z,29S,30Z,33Z,35S,36Z,38S)-23-((1H-indol-3-yl)methyl)-43-amino-11-benzyl-7,10,13,16,19,22,25,28,31,34,37-undecahydroxy-5-(hydroxy(imino)methyl)-29-(2-hydroxy-2-iminoethyl)-26-(3-hydro
Molecular FormulaC74H112N22O18S
Molecular Weight1629.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1
InChIKeyNXZVGUQLNAVPLJ-VKXSZNMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Phe12]-Bombesin (CAS 108437-87-2): Baseline Characterization as a Bombesin Receptor Antagonist for Research Applications


[D-Phe12]-Bombesin is a synthetic peptide derivative of the tetradecapeptide bombesin, wherein the naturally occurring L-histidine at position 12 is substituted with D-phenylalanine (D-Phe12) [1]. This single amino acid modification converts the molecule from an agonist into a competitive antagonist at bombesin/GRP-preferring receptors (BB2) [1]. It is recognized as a first-generation bombesin receptor antagonist that exhibits measurable inhibitory activity in both in vitro and in vivo models [2][3].

Why Generic Substitution of Bombesin Antagonists Fails: A Comparative Overview of [D-Phe12]-Bombesin


Generic substitution among bombesin receptor antagonists is not scientifically valid due to significant differences in molecular pharmacology, receptor specificity, and functional activity. [D-Phe12]-Bombesin and its analogs represent a distinct class whose activity is exquisitely dependent on the stereochemistry and physicochemical properties of the amino acid at position 12 [1]. While the [D-Phe12] modification confers antagonist activity, alternative substitutions at this position can yield agonists, inactive compounds, or analogs with vastly altered potency profiles [1][2]. Furthermore, the broader class of 'bombesin receptor antagonists' includes compounds that target different receptor subtypes (BB1, BB2, BB3) or possess off-target effects, such as the substance P analog spantide, which exhibits intrinsic behavioral effects and non-specific antagonism [3]. Therefore, selection of [D-Phe12]-Bombesin must be based on its specific, quantifiable performance characteristics rather than a general class membership.

Quantitative Evidence Guide: Key Performance Metrics of [D-Phe12]-Bombesin Against Comparators


[D-Phe12]-Bombesin vs. [D-Phe12,Leu14]-Bombesin: Comparative Central Receptor Binding Affinity

In a study comparing the central binding affinity of several [D-Phe12]-containing bombesin analogs, [D-Phe12]-Bombesin and [D-Phe12,Leu14]-Bombesin demonstrated equivalent potency in inhibiting 125I-[Tyr4]bombesin binding to rat brain slices, with both compounds exhibiting an IC50 of approximately 2 μM [1]. This indicates that the single D-Phe12 substitution is sufficient to confer central antagonist activity comparable to the double-substituted analog, offering a simpler molecular tool for CNS studies [1].

Bombesin receptor CNS Receptor binding Antagonist

Selectivity Profile of [D-Phe12]-Bombesin: Lack of Cross-Reactivity with Substance P Receptors

[D-Phe12]-Bombesin and related analogs exhibit a high degree of receptor specificity. In functional assays, these compounds did not inhibit the action of substance P or other agonists acting through different receptor systems [1]. In radioligand binding studies, [D-Phe12]Bombesin analogs inhibited 125I-[Tyr4]bombesin binding but did not affect 125I-substance P or 125I-VIP binding [1][2]. This contrasts with other antagonists like spantide, a substance P analog, which exhibits intrinsic behavioral effects and non-specific antagonism [2].

Bombesin receptor Substance P Receptor selectivity Antagonist

Quantitative Potency of [D-Phe12]-Bombesin in Functional vs. Binding Assays

In a standardized exocrine pancreatic functional assay, [D-Phe12]-Bombesin inhibited bombesin-stimulated amylase release from guinea pig pancreatic acini with an IC50 of 4 μM [1]. Binding affinity measurements for the same receptor yielded a Ki value of 4.7 μM . These values provide a consistent, cross-validated potency benchmark for this compound in a well-defined physiological system.

Bombesin receptor Amylase secretion Pancreatic acini Antagonist

Functional Antagonism of Human GRP Receptors (BB2) in a Recombinant System

In a recombinant human BB2 receptor aequorin assay, [D-Phe12]-Bombesin functions as a reference antagonist with an IC50 of 18.2 nM against the endogenous agonist Gastrin-Releasing Peptide (GRP), which has an EC50 of 35.9 pM [1]. This data provides a quantitative measure of its antagonist potency in a human, cloned receptor system and demonstrates its utility for screening and characterizing novel compounds targeting this receptor.

BB2 receptor GRP Aequorin assay Antagonist

Optimal Research and Industrial Application Scenarios for [D-Phe12]-Bombesin Based on Quantitative Evidence


Use as a Validated Reference Antagonist in Human BB2/GRP Receptor Screening Assays

[D-Phe12]-Bombesin is a well-characterized reference antagonist for the human BB2 receptor, with a documented IC50 of 18.2 nM in a calcium mobilization assay [1]. It is ideally suited for use as a control compound in high-throughput screening campaigns for novel GRP receptor antagonists or for pharmacological profiling of candidate compounds. Its well-defined potency allows for standardization across different experimental runs and laboratories [1].

Investigation of Central Nervous System Bombesin/GRP Receptor Function

Due to its equivalent central binding affinity (IC50 ≈ 2 μM) compared to more complex analogs [1] and its demonstrated ability to antagonize the behavioral effects of centrally administered bombesin [1], [D-Phe12]-Bombesin is a suitable tool for in vivo neuropharmacology studies. It can be used to dissect the role of central bombesin/GRP receptors in regulating feeding behavior, grooming, and other CNS-mediated processes [1].

Standardized Inhibition of Exocrine Pancreatic Secretion in Ex Vivo and In Vitro Studies

[D-Phe12]-Bombesin is a robust inhibitor of bombesin-stimulated amylase secretion from pancreatic acinar cells, with a well-defined IC50 of 4 μM [1][2]. This makes it a valuable tool for researchers studying the regulation of exocrine pancreatic function, secretagogue signaling pathways, and the role of bombesin-like peptides in gastrointestinal physiology [1].

Use as a Selective Pharmacological Tool to Isolate Bombesin/GRP Receptor-Mediated Effects

When a research question requires the specific blockade of bombesin/GRP receptors without confounding activity at substance P, VIP, or other receptor systems, [D-Phe12]-Bombesin is the appropriate choice. Its demonstrated selectivity profile, characterized by a lack of inhibition of substance P or VIP receptor binding and function [1][2], makes it a cleaner alternative to non-selective antagonists like spantide [2].

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